2-Methylcyclopropanecarboxylic anhydride
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Overview
Description
2-Methylcyclopropanecarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopropane, characterized by the presence of a carboxylic anhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclopropanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, offering high yields and a straightforward experimental procedure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale dehydrating agents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form 2-methylcyclopropanecarboxylic acid.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form esters.
Amines: Reacts with primary or secondary amines to form amides.
Water: Hydrolysis in the presence of water to yield the corresponding carboxylic acid.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Methylcyclopropanecarboxylic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its reactivity and structural features.
Material Science: Utilized in the preparation of specialized materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methylcyclopropanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
Comparison with Similar Compounds
Acetic Anhydride: Similar in reactivity but differs in structure and molecular weight.
Benzoic Anhydride: Another anhydride with different aromatic properties.
Propionic Anhydride: Similar in reactivity but with a different alkyl chain length.
Uniqueness: 2-Methylcyclopropanecarboxylic anhydride is unique due to its cyclopropane ring structure, which imparts distinct reactivity and steric properties compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where such structural features are desired .
Properties
CAS No. |
596826-59-4 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2-methylcyclopropanecarbonyl) 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-5-3-7(5)9(11)13-10(12)8-4-6(8)2/h5-8H,3-4H2,1-2H3 |
InChI Key |
UPWQEUMJRMEGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)OC(=O)C2CC2C |
Origin of Product |
United States |
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